molecular formula C7H14ClN5O B2790674 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1909348-22-6

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No. B2790674
CAS RN: 1909348-22-6
M. Wt: 219.67
InChI Key: SGQOUYZSERDDIA-UHFFFAOYSA-N
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Description

“1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1909348-22-6 . It has a molecular weight of 219.67 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 219.67 .

Mechanism of Action

Target of Action

The primary target of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these molecular targets .

Mode of Action

Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms . It is capable of exerting its modulatory actions simultaneously at multiple targets . The neurotransmitter receptors and receptor ionophores it interacts with include Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

The pharmacokinetics of Agmatine is currently under investigation. Isotopically labelled compounds of agmatine have been developed to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride in lab experiments is its potential as an anticancer agent. This compound has been shown to have significant cytotoxic effects on various cancer cell lines, making it a potential candidate for further research in the field of cancer treatment. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride. One potential direction is the further exploration of its potential as an anticancer agent. This compound has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Another potential direction is the further exploration of its potential as a diagnostic tool in the field of molecular imaging. This compound has shown potential as a fluorescent probe for the detection of copper ions in living cells, and further research is needed to determine its potential applications in this field.

Synthesis Methods

The synthesis of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves a series of steps. The first step involves the reaction of 4-azidobutylamine with propargyl alcohol to produce 4-(prop-2-yn-1-yloxy)butylazide. The second step involves the reaction of the produced compound with copper(I) iodide and triphenylphosphine to form 1-(4-azidobutyl)-1H-1,2,3-triazole. The final step involves the reaction of the produced compound with tert-butyl carbazate and trifluoroacetic acid to form this compound.

Scientific Research Applications

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to have potential as an anticancer agent. In a study conducted by Zhang et al., it was found that this compound had significant cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a diagnostic tool in the field of molecular imaging. In a study conducted by Hu et al., it was found that this compound could be used as a fluorescent probe for the detection of copper ions in living cells.

Safety and Hazards

The compound has been classified under the GHS07 pictogram. The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound.

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are not well-characterized. The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

1-(4-aminobutyl)triazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQOUYZSERDDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCCN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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